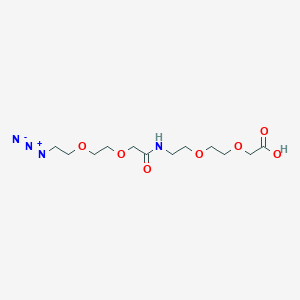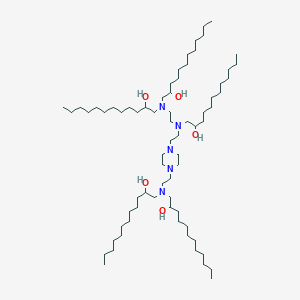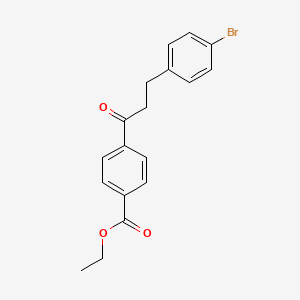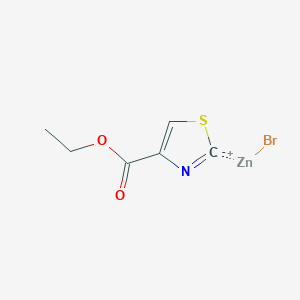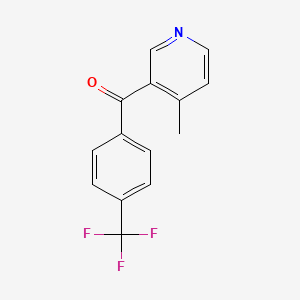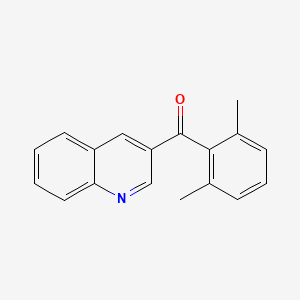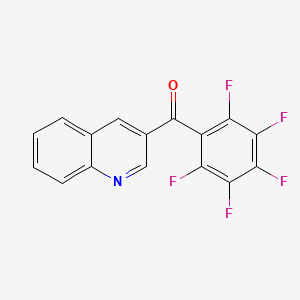
3-(Pentafluorobenzoyl)quinoline
描述
3-(Pentafluorobenzoyl)quinoline is a fluorinated quinoline derivative with the molecular formula C16H6F5NO. This compound is part of a broader class of fluorinated quinolines, which are known for their unique chemical properties and significant biological activities . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides other unique properties .
作用机制
Target of Action
3-(Pentafluorobenzoyl)quinoline, also known as 4-(Pentafluorobenzoyl)quinoline, is a derivative of quinolines . Quinolines and their derivatives primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets, DNA gyrase and DNA topoisomerase IV, by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death, making it a very effective way of killing bacteria .
Biochemical Pathways
Quinolines are known to have roles in various processes, such as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (dna damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . They are generally considered to have concentration-dependent bactericidal activity, and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to its interference with DNA gyrase and DNA topoisomerase IV . This leads to bacterial cell death, making it a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .
准备方法
The synthesis of 3-(Pentafluorobenzoyl)quinoline can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods often focus on greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
化学反应分析
3-(Pentafluorobenzoyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various functionalized quinoline derivatives .
科学研究应用
3-(Pentafluorobenzoyl)quinoline has a wide range of scientific research applications:
相似化合物的比较
3-(Pentafluorobenzoyl)quinoline can be compared with other similar compounds, such as fluoroquinolones and other fluorinated quinolines. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example, fluoroquinolones are widely used as antibiotics due to their high antibacterial activity and broad spectrum .
Similar Compounds
- Fluoroquinolones
- 3-Fluoroquinoline
- 3,5-Difluoroquinoline
This compound stands out due to its unique combination of fluorine atoms and quinoline structure, which enhances its biological activity and provides distinct chemical properties .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-7-3-1-2-4-9(7)22-6-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNVFLWKSVSLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223381 | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-01-9 | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


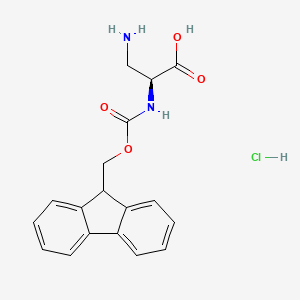
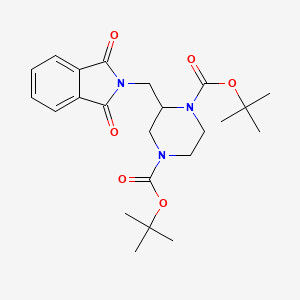
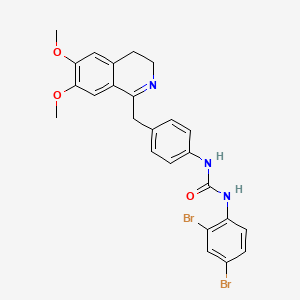
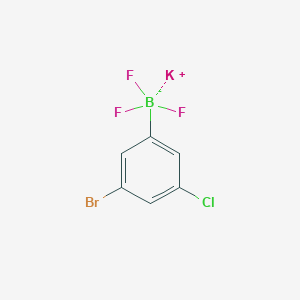
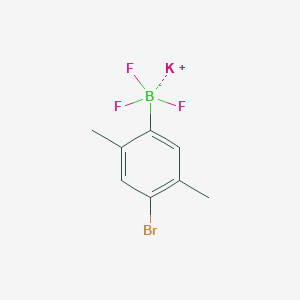
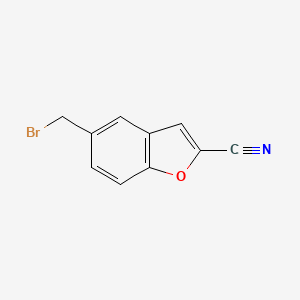
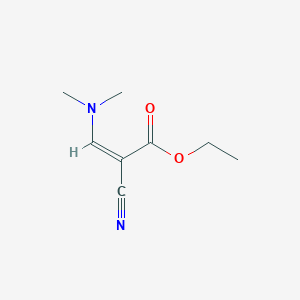
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
